molecular formula C7H7NO B055237 2,3-Dihydrofuro[2,3-c]pyridine CAS No. 117103-45-4

2,3-Dihydrofuro[2,3-c]pyridine

Cat. No. B055237
M. Wt: 121.14 g/mol
InChI Key: GXPUQTKHWNOJSN-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-c]pyridine is a chemical compound with a unique structure. It contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aromatic), and 1 Pyridine .


Synthesis Analysis

A novel protocol has been developed to prepare multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives from KOH-catalyzed reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . Another approach involves double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrofuro[2,3-c]pyridine includes a five-membered ring and a six-membered ring, forming a nine-membered ring structure. It also contains an ether (aromatic) and a Pyridine .


Chemical Reactions Analysis

The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine involves base-catalyzed cascade reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .


Physical And Chemical Properties Analysis

2,3-Dihydrofuro[2,3-c]pyridine is a pale yellow solid with a melting point of 66-67°C . It contains total 17 bond(s); 10 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ether(s) (aromatic), and 1 Pyridine(s) .

Scientific Research Applications

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

2,3-Dihydrofuro[2,3-c]pyridine derivatives have been found to exhibit a wide range of biological activities. They are part of the structure of various drugs and natural products . For instance, they are present in the structure of phantasmidine, a naturally occurring nicotinic receptor agonist . They also form part of the structure of an aza analog of the pharmaceutical compound ramelteon, a ligand of melatonin receptors .

Methods of Application or Experimental Procedures

The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine derivatives often involves multicomponent reactions. For example, an eco-friendly and efficient one-pot green multicomponent approach has been described to synthesize functionalized trans-2,3-dihydrofuro[3,2-c]coumarins (DHFCs). In this synthesis, imidazole and water were used as the catalyst and solvent, respectively, under mild conditions .

Results or Outcomes

The applications of the developed catalytic process in a water medium revealed outstanding activity, productivity, and broad functional group tolerance, affording a series of newly designed DHFC and derivatives in excellent yields (72−98%) .

Application in Organic Synthesis

Specific Scientific Field

Organic Synthesis

Summary of the Application

2,3-Dihydrofuro[2,3-c]pyridine derivatives are used in the synthesis of complex organic molecules. They are particularly useful in the synthesis of fused [2,3-b]pyridine systems .

Methods of Application or Experimental Procedures

The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine derivatives involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .

Results or Outcomes

The reaction resulted in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .

Safety And Hazards

While specific safety and hazard information for 2,3-Dihydrofuro[2,3-c]pyridine was not found in the search results, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The development of new methods for the synthesis of 2,3-Dihydrofuro[2,3-c]pyridine derivatives is important due to their potential therapeutic usage . The application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions are some of the future directions in this field .

properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPUQTKHWNOJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrofuro[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuro[2,3-c]pyridine
Reactant of Route 2
2,3-Dihydrofuro[2,3-c]pyridine
Reactant of Route 3
2,3-Dihydrofuro[2,3-c]pyridine
Reactant of Route 4
2,3-Dihydrofuro[2,3-c]pyridine
Reactant of Route 5
2,3-Dihydrofuro[2,3-c]pyridine
Reactant of Route 6
2,3-Dihydrofuro[2,3-c]pyridine

Citations

For This Compound
23
Citations
S Shiotani, M Kurosaki, K Taniguchi… - Journal of …, 1997 - Wiley Online Library
Nitration of 2,3‐dihydrofuro[3,2‐b]‐ N‐oxide 3b and ‐[2,3‐c]pyridine N‐oxide 3c afforded the nitropyridine compounds 4b, 5b and 6 from 3b and 4c, 5c, 5′c and 7 from 3c, while ‐[2,3‐b]…
Number of citations: 4 onlinelibrary.wiley.com
S Shiotani, K Taniguchi - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Chlorination of the N‐oxides of furo[2,3‐b]‐ 1a, ‐[2,3‐c]‐ 1b and ‐[3,2‐c]pyridine 1c with phosphorus oxychloride afforded compounds substituted normally at the α‐ or λ‐position to the …
Number of citations: 15 onlinelibrary.wiley.com
Y Morisawa, M Kataoka, T Sakamoto… - … and Biological Chemistry, 1976 - jstage.jst.go.jp
difficulty in separating it from the starting material. The structure of Vila was assigned from the results of the elemental analyses, the infrared and NMR spectroscopies: The com pound …
Number of citations: 2 www.jstage.jst.go.jp
SN Goodman, DM Mans, J Sisko, H Yin - Organic letters, 2012 - ACS Publications
A three-step procedure to access fused pyridines has been developed utilizing inexpensive amino acids and alkenols to form the key oxazole precursors. Yields are good to excellent …
Number of citations: 21 pubs.acs.org
JS Raj - researchgate.net
There are several factors which play a role in cancer but more common one being mutation. The most common" high penetrance" gene mutations are those in the BRCA1, BRCA2, and …
Number of citations: 0 www.researchgate.net
JAKJ Ferguson - 1986 - etheses.dur.ac.uk
This Thesis describes some [3,3] and [2,3] -sigmatropic rearrangements that can occur in a variety of polyfluoroaromatic and -heteroaromatic compounds. The presence of fluorine on …
Number of citations: 6 etheses.dur.ac.uk
JE Macor - 1986 - search.proquest.com
From a futile pursuit of vitamin B (, 6) via 1, 2, 4-triazine cycloaddition chemistry, a tremendous amount of insight has been gained into the chemistry of that heterocycle. A direct, high …
Number of citations: 2 search.proquest.com
Y Hoashi, T Takai, T Koike, O Uchikawa - Tetrahedron Letters, 2014 - Elsevier
The 5-aza analog of ramelteon 3, a novel tricyclic 1,6,7,8-tetrahydro-2H-cyclopenta[b]furo[3,2-d]pyridine derivative, was synthesized by hetero-Diels–Alder reaction and chemoselective …
Number of citations: 2 www.sciencedirect.com
JH Park, YC Kim - Expert opinion on therapeutic patents, 2017 - Taylor & Francis
Introduction: The P2X7 receptor (P2X7R) is a unique subtype among the family of seven purinergic P2X receptors, which are ATP-gated non-selective cation channels. P2X7R has …
Number of citations: 99 www.tandfonline.com
N Sinha, P Mistry, S Das, T Datta… - The Journal of Organic …, 2023 - ACS Publications
A mild and greener approach for intramolecular regioselective hydroarylation is described for the efficient and elegant preparation of a number of dihydrobenzofurans and dihydrobenzo[…
Number of citations: 3 pubs.acs.org

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